Flavovilloside
Description
Contextualizing Flavonol Glycosides within Natural Product Chemistry
Flavonol glycosides are a major class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. mdpi.comscispace.com These natural products are characterized by a basic C6-C3-C6 skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). researchgate.net Flavonols are distinguished from other flavonoid classes by the presence of a hydroxyl group at the 3-position and a double bond between C2 and C3 in the C ring. scispace.com
In nature, flavonoids are most commonly found in their glycosylated forms, where one or more sugar moieties are attached to the aglycone (the non-sugar part). mdpi.com The sugar component, which can be L-rhamnose, D-glucose, galactose, or arabinose, among others, is typically linked at the 3 or 7 positions of the flavonoid structure. scispace.com This glycosylation increases the polarity and water solubility of the flavonoid molecules, influencing their storage and accumulation in plant vacuoles. researchgate.net The diversity of both the aglycone structures and the attached sugar units leads to a vast array of flavonol glycosides with varied chemical properties and biological activities. rsc.orgresearchgate.net
Historical Perspective on the Discovery and Initial Isolation of Flavovilloside
This compound was first isolated from the seeds of Patrinia villosa (Thunb.) Juss., a plant belonging to the Valerianaceae family. researchgate.netbiocrick.com The structural determination of this compound identified it as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin (B1663063). researchgate.net This means the core aglycone is quercetin, a common flavonol, to which a trisaccharide chain is attached at the 3-hydroxyl group. The isolation process typically involves extraction of the plant material with solvents of increasing polarity, followed by various chromatographic techniques to separate the individual compounds. researchgate.net
Subsequent studies have identified this compound in other plant species, including Patrinia scabiosaefolia Fisch. akjournals.com and the hull of Djulis (Chenopodium formosanum). nih.gov The identification in these different sources highlights the distribution of this compound in the plant kingdom and provides further opportunities for its study.
Significance of this compound as a Biomolecule for Mechanistic Investigations
This compound serves as a significant biomolecule for various mechanistic investigations due to its potential biological activities. As a member of the flavonol glycoside class, it is implicated in a range of pharmacological effects, including antioxidant and antimicrobial properties. nih.govresearchgate.net
Recent research has explored the potential of this compound in several areas:
Antimicrobial Activity: Studies have identified this compound as a potential antibacterial and antifungal agent. nih.gov The lipophilic nature of flavonoids can allow them to disrupt microbial membranes, and they can also inhibit microbial enzymes and transport proteins. nih.gov
Anti-inflammatory Effects: Flavonoids are known to possess anti-inflammatory properties. researchgate.netresearchgate.net Research on Djulis hull crude extract, which contains this compound, suggests a role in modulating inflammatory responses. nih.gov
Enzyme Inhibition: Flavonol glycosides have been shown to inhibit certain enzymes. For instance, some flavonoids exhibit α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels. researchgate.net
The complex structure of this compound, with its specific glycosidic linkages, provides a valuable subject for structure-activity relationship studies. Understanding how the arrangement of sugars and the quercetin aglycone contributes to its biological effects is a key area of ongoing research.
Structure
2D Structure
Properties
Molecular Formula |
C33H40O20 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)25(44)32(49-9)52-29-20(39)10(2)48-31(27(29)46)47-8-17-21(40)24(43)26(45)33(51-17)53-30-22(41)18-15(37)6-12(34)7-16(18)50-28(30)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,29,31-40,42-46H,8H2,1-2H3/t9-,10-,17?,19-,20-,21?,23+,24?,25+,26?,27+,29+,31+,32-,33?/m0/s1 |
InChI Key |
MNIDWWPXTZZMMY-FPMVPXBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies of Flavovilloside
Botanical and Biological Sources of Flavovilloside
This compound is a naturally occurring flavonol glycoside. biocrick.comndl.go.jp Its structure has been identified as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin (B1663063). biocrick.comndl.go.jp The primary botanical source for this compound is Patrinia villosa (Thunb.) Juss., a member of the Caprifoliaceae family. nih.govfrontiersin.org Within the plant, this compound has been isolated specifically from the seeds, which may also include small amounts of the pericarp (the part of a fruit formed from the wall of the ripened ovary). biocrick.comndl.go.jp More recently, this compound has also been identified as a constituent in Djulis (Chenopodium formosanum), highlighting its presence in other plant species. nih.gov
Sourcing and Collection Strategies for Patrinia villosa
Patrinia villosa, also known as White Patrinia, is a biennial or perennial plant that grows primarily in temperate biomes. hayefield.comkew.org Its native habitat spans from Southern China to Vietnam and includes Temperate East Asia. kew.org As a component of the traditional Chinese medicine "Bai Jiang Cao," P. villosa is subject to both wild harvesting and large-scale cultivation. frontiersin.orgresearchgate.net
For sourcing purposes, the plant can be acquired through commercial suppliers specializing in traditional Chinese medicine materials. frontiersin.orgnih.gov Wild specimens are collected from their natural habitats, such as the Qianshan Mountain area in China's Liaoning Province. sci-hub.se The collection of the plant material, particularly the seeds which are the primary source of this compound, typically occurs in the late autumn, around late October, following the plant's flowering and seed maturation period. hayefield.com The plant itself is characterized by a basal rosette of leaves and tall, upright stems reaching 4 to 5 feet, which terminate in flat clusters of small white flowers that precede seed formation. hayefield.com
Cultivation and Propagation Methods for Enhanced this compound Yield
Patrinia villosa is amenable to cultivation and is grown on a large scale. researchgate.net It is reportedly hardy in agricultural zones 5 to 8 and thrives in conditions ranging from full sun to light shade. hayefield.com Propagation is achievable from seed, which can be germinated in warm conditions (approximately 70°F or 21°C) with the seeds just barely covered by the growing medium. hayefield.com
While specific agronomic studies focused exclusively on maximizing this compound content are not extensively detailed in current literature, general principles for enhancing secondary metabolite production in medicinal plants can be applied. These practices often involve optimizing growing conditions such as light intensity, nutrient availability, water stress, and harvest time. Research indicates that P. villosa naturally contains a higher concentration of flavonoids compared to its close relative, Patrinia scabiosaefolia, suggesting a genetic predisposition for flavonoid synthesis that could be further enhanced through targeted cultivation strategies. frontiersin.org
Extraction Techniques for Glycosidic Flavonoids
The extraction of this compound from its botanical matrix is governed by its chemical nature as a glycosidic flavonoid. These compounds are characterized by the presence of sugar moieties attached to the flavonoid aglycone, which renders them significantly more polar than their aglycone counterparts. mdpi.comnih.gov This polarity is a critical factor in the selection of appropriate extraction solvents and techniques.
Solvent Selection and Optimization for this compound Extraction
The principle of "like dissolves like" is fundamental to the extraction of this compound. Given its polar structure, polar solvents are the most effective for its solubilization. mdpi.com The most commonly employed solvents for extracting flavonoid glycosides are aqueous mixtures of alcohols such as ethanol (B145695) and methanol (B129727). mdpi.comnih.gov
In documented isolation procedures for this compound from P. villosa, initial crude extracts have been prepared using both methanol and 70% ethanol, underscoring the efficacy of these polar solvent systems. ndl.go.jpnih.gov The addition of water to organic solvents can improve extraction efficiency by acting as a swelling agent for the plant material, thereby increasing the surface area available for solvent contact. nih.gov The choice of solvent is a key parameter, as it not only affects the yield but also the purity of the target compound in the initial extract.
Table 1: Solvent Properties and Suitability for Flavonoid Glycoside Extraction
| Solvent | Polarity | Characteristics | Suitability for this compound |
|---|---|---|---|
| Methanol | High | Effective for lower molecular weight polyphenols. nih.gov | Documented use in crude extraction of P. villosa. ndl.go.jp |
| Ethanol | High | Considered a safe solvent for human consumption and effective for polyphenols. nih.gov | A 70% aqueous solution is documented for the initial extraction of P. villosa. nih.gov |
| Acetone (B3395972) | Medium-High | Aqueous acetone is particularly effective for higher molecular weight flavanols. nih.gov | A viable option, often used in aqueous mixtures for broad-spectrum flavonoid extraction. |
| Water | Very High | Effective for highly hydroxylated, polar compounds. | Often used in combination with alcohols to modulate polarity and enhance extraction. nih.gov |
| Ethyl Acetate (B1210297) | Medium | Typically used for less polar flavonoids like aglycones. mdpi.com | Generally unsuitable for the primary extraction of polar glycosides like this compound. |
Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)
To improve efficiency, reduce solvent consumption, and minimize extraction time, modern techniques have been developed as alternatives to conventional methods. nih.gov
Supercritical Fluid Extraction (SFE): This technique utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.net Supercritical carbon dioxide (SC-CO2) is the most common fluid used due to its non-toxic, non-flammable, and environmentally benign nature. nih.govupm.edu.my Because CO2 is non-polar, it is not an ideal solvent for polar molecules like this compound on its own. However, its polarity can be increased by adding a polar co-solvent, or modifier, such as ethanol. nih.govtind.io The extraction efficiency is optimized by manipulating key parameters like pressure, temperature, and the concentration of the co-solvent. nih.govupm.edu.my SFE is recognized for its high selectivity and for producing clean extracts free from organic solvent residues. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing the rupture of plant cells and promoting the release of target compounds into the solvent. nih.govresearchgate.net This method significantly reduces extraction time and solvent volume compared to conventional techniques like maceration or Soxhlet extraction. international-agrophysics.orgresearchgate.net The efficiency of MAE is dependent on the microwave power, extraction time, solvent-to-solid ratio, and the dielectric properties of the solvent. international-agrophysics.orgnih.gov While highly efficient, care must be taken to avoid overheating, as excessive microwave power or exposure time can lead to the thermal degradation of flavonoids. nih.gov
Table 2: Comparison of Advanced Extraction Methods for Flavonoids
| Method | Principle | Key Parameters | Advantages |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical point (e.g., CO2). | Pressure, Temperature, Co-solvent type and concentration. nih.govupm.edu.my | Environmentally friendly, high selectivity, solvent-free product. researchgate.netmdpi.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts the plant matrix. researchgate.net | Microwave power, Time, Solvent-to-solid ratio. international-agrophysics.org | Rapid extraction, reduced solvent consumption, high efficiency. nih.govresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. rsc.org | Frequency, Power, Time, Temperature. | Reduced extraction time and temperature, improved yields. nih.gov |
Chromatographic Separation Protocols
Following the initial extraction, a multi-step purification process is required to isolate this compound from the complex mixture of compounds present in the crude extract. This process relies heavily on various chromatographic techniques that separate molecules based on their differential affinities for a stationary phase and a mobile phase.
The typical purification workflow begins with liquid-liquid partitioning of the crude extract. For instance, a 70% ethanol extract of P. villosa can be successively partitioned with solvents of increasing polarity, such as light petroleum, dichloromethane, and n-butanol. nih.gov The highly polar this compound would preferentially partition into the n-butanol fraction. ndl.go.jp
This enriched fraction is then subjected to column chromatography. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., ODS or C18) stationary phases are employed. nih.gov In reversed-phase chromatography, which is common for polar compounds, a polar mobile phase is used, and non-polar compounds elute later than polar ones.
The final stage of purification almost invariably involves High-Performance Liquid Chromatography (HPLC). ndl.go.jpnih.gov Semi-preparative HPLC is used to isolate the pure compound in sufficient quantities for structural elucidation and further study. nih.gov Analytical HPLC is used to assess the purity of the isolated compound and for quantification.
Table 3: Typical HPLC Parameters for Flavonoid Glycoside Separation
| Parameter | Description |
|---|---|
| Column | Reversed-phase columns, such as C18, are most commonly used. nacalai.comeuropeanreview.orgresearchgate.net |
| Mobile Phase | A gradient elution is typical, combining an aqueous phase (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol). nacalai.comeuropeanreview.org |
| Detection | UV detection is common, as flavonoids have strong UV absorbance. nih.gov Mass Spectrometry (MS) is used for identification and structural confirmation (e.g., HPLC-MS, UPLC-QTOF-MS). sci-hub.senih.gov |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min for analytical scale separations. europeanreview.org |
Preparative Liquid Chromatography for this compound Enrichment
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial technique for the purification of this compound, often used as a final polishing step after initial fractionation. nih.govnih.gov This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of sample, with the goal of isolating compounds rather than just quantifying them. phenomenex.comwaters.com
The process involves injecting a partially purified extract containing this compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. welch-us.com For flavonol glycosides like this compound, reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water (often acidified with acetic or formic acid) and an organic solvent like methanol or acetonitrile. nih.gov
The enrichment of this compound is achieved by collecting the fraction that elutes at the compound's specific retention time. The system is scaled by using wider-bore columns (typically >20 mm internal diameter) and higher flow rates compared to analytical scales, allowing for the processing of milligram to gram quantities of material. phenomenex.comwelch-us.com
Table 1: Comparison of Analytical vs. Preparative HPLC Scales This table illustrates the general differences in parameters between analytical and preparative liquid chromatography.
| Parameter | Analytical HPLC | Preparative HPLC |
| Primary Goal | Quantification, Identification | Isolation, Purification |
| Column I.D. | 2.1 - 4.6 mm | >20 mm |
| Flow Rate | 0.2 - 1.5 mL/min | 10 - 200 mL/min |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Outcome | Chromatogram (Data) | Collected Fractions (Purified Sample) |
Data compiled from general principles of preparative chromatography. phenomenex.comwelch-us.com
Following an initial separation by a technique like countercurrent chromatography, a fraction containing this compound may be further purified by semi-preparative HPLC to achieve a final purity of over 95%. researchgate.netnih.gov
Countercurrent Chromatography and Other Niche Separation Techniques
Countercurrent Chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique for the separation and purification of natural products like this compound. chromatographyonline.commdpi.com Its primary advantage is the elimination of a solid stationary phase, which prevents the irreversible adsorption of the analyte and ensures high sample recovery. nih.govwikipedia.org The technique, particularly in its high-speed (HSCCC) or high-performance (HPCCC) formats, relies on partitioning a sample between two immiscible liquid phases within a coiled column subjected to a centrifugal force field. nih.govaocs.org
The separation process begins with the selection of a suitable biphasic solvent system, where the target compound exhibits an optimal partition coefficient (K). wikipedia.org For the separation of flavonoids, solvent systems commonly based on mixtures of hexane, ethyl acetate, methanol, and water are employed. mdpi.com One phase is used as the stationary phase, held in the column by the centrifugal force, while the other is pumped through as the mobile phase. chromatographyonline.com
HSCCC has been successfully applied to separate flavonoid glycosides from crude plant extracts. researchgate.netnih.gov For instance, a crude extract from Trollius ledebouri was separated using HSCCC with a two-phase solvent system of ethyl acetate-n-butanol-water (2:1:3, v/v/v). researchgate.net By employing a stepwise increase in the mobile phase flow rate, different flavonoid glycosides were separated in a single run, yielding purities of over 97% for some compounds. researchgate.netnih.gov This demonstrates the technique's suitability for fractionating complex extracts to enrich for compounds like this compound prior to a final HPLC polishing step.
Table 2: Example of HSCCC System for Flavonoid Glycoside Separation This table provides an example of the parameters used in an HSCCC method for separating flavonoid glycosides, similar in class to this compound.
| Parameter | Value / Description |
| Technique | High-Speed Countercurrent Chromatography (HSCCC) |
| Solvent System | Ethyl acetate-n-butanol-water (2:1:3, v/v/v) |
| Sample Load | 500 mg of crude extract |
| Mobile Phase | Upper organic phase |
| Stationary Phase | Lower aqueous phase |
| Flow Rate | 1.5 mL/min, increased to 2.5 mL/min |
| Revolution Speed | 850 rpm |
| Outcome | Fractions containing purified flavonoid glycosides (>97% purity) |
Data from a study on the isolation of flavonoid glycosides from Trollius ledebouri. researchgate.netnih.gov
Purity Assessment Methodologies for Isolated this compound
Assessing the purity of isolated this compound is a critical final step to ensure the quality of the compound for structural identification and analysis. The primary method for determining purity is analytical High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
An analytical HPLC system equipped with a UV detector is used to analyze the purified fraction. nih.gov The sample is injected into a reversed-phase column (e.g., C18), and a chromatogram is generated. A pure sample should ideally show a single, sharp, and symmetrical peak. researchgate.net The purity is typically calculated based on the peak area percentage, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is generally considered high for isolated natural products.
In addition to HPLC, other analytical techniques are essential for confirming the identity and structural integrity of the isolated compound, which indirectly supports the purity assessment.
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides information on the molecular weight of the compound. For this compound (C₃₃H₄₀O₂₀), the expected molecular mass can be confirmed. nih.gov MS fragmentation patterns can also help in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of the isolated compound. researchgate.netnih.gov The spectral data for the purified sample must match the established structure of this compound, confirming that the isolated substance is indeed the correct compound and is not contaminated with structurally similar impurities.
The validation of these analytical methods typically involves assessing parameters like specificity, linearity, accuracy, and precision to ensure the results are reliable. nih.govresearchgate.net
Table 3: Key Parameters in Analytical Method Validation for Purity Assessment This table outlines the essential parameters evaluated to ensure an analytical method is suitable for determining the purity of a compound.
| Parameter | Description |
| Specificity | The ability of the method to distinguish and separate the analyte from potential impurities. nih.gov |
| Linearity | The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value, often determined by recovery studies. nih.gov |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability). nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |
Information based on standard guidelines for analytical method validation. nih.govresearchgate.net
Structural Elucidation Techniques for Flavovilloside
Spectroscopic Analyses for Aglycone and Glycosidic Moiety Identification
The elucidation of Flavovilloside's structure relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide detailed insights into the compound's atomic connectivity, molecular weight, and the nature of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule. For this compound, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for identifying the core flavonoid structure and the types of sugar units present. nih.goveuropeanreview.orgmdpi.comnih.govsnu.ac.kr The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.
In the case of this compound, which is identified as a quercetin (B1663063) derivative, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the A and B rings of the quercetin aglycone. For instance, the A-ring protons typically appear as a meta-coupled system, while the B-ring protons exhibit an ABX or a related coupling pattern, depending on the substitution. snu.ac.kr The signals for the sugar protons typically reside in a more crowded region of the spectrum.
The ¹³C NMR spectrum of this compound would display signals corresponding to the 15 carbons of the quercetin core, along with the carbons of the sugar moieties. The chemical shifts of these carbons are highly indicative of their local electronic environment and can be used to confirm the flavonoid skeleton and the nature of the attached sugars. nih.govndl.go.jp
Table 1: Representative ¹H and ¹³C NMR Data for the Quercetin Aglycone of this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | --- | --- |
| 3 | --- | --- |
| 4 | --- | --- |
| 5 | --- | --- |
| 6 | --- | --- |
| 7 | --- | --- |
| 8 | --- | --- |
| 9 | --- | --- |
| 10 | --- | --- |
| 1' | --- | --- |
| 2' | --- | --- |
| 3' | --- | --- |
| 4' | --- | --- |
| 5' | --- | --- |
| 6' | --- | --- |
Note: Specific chemical shift values for this compound can vary slightly depending on the solvent and instrument used. The table serves as a representative example based on known quercetin glycosides.
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of complex molecules like this compound. mdpi.comnih.govsnu.ac.kr These experiments reveal correlations between nuclei, allowing for the determination of bond connectivity and spatial relationships.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would help trace the proton-proton networks within the individual sugar rings and within the aromatic rings of the quercetin aglycone. umn.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. wikipedia.org This is instrumental in assigning the carbon signals based on the already assigned proton signals, or vice versa. For this compound, it would definitively link each proton of the sugar and aglycone moieties to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key experiment for establishing long-range connectivity between protons and carbons (typically over two to four bonds). This is particularly useful for determining how the different structural fragments are connected. For this compound, HMBC correlations are crucial for identifying the attachment point of the sugar chain to the quercetin aglycone and the linkages between the individual sugar units. snu.ac.krmdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is vital for determining the stereochemistry and three-dimensional arrangement of the molecule, such as the relative orientation of the sugar units. umn.edu
Through the combined interpretation of these 2D NMR spectra, the complete covalent structure and relative stereochemistry of this compound can be meticulously pieced together. nih.govmdpi.com
One-Dimensional NMR (1H, 13C) for Core Structure Determination
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.goveuropeanreview.orgmdpi.comndl.go.jpmdpi.com It is a cornerstone in the structural elucidation of natural products, providing precise molecular weight information and valuable clues about the molecule's composition through its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to deduce its elemental formula. uzh.chwisdomlib.org For this compound, HR-ESI-MS would provide a highly accurate mass measurement of the molecular ion, such as [M+H]⁺ or [M-H]⁻. mdpi.comnih.gov This accurate mass is critical for proposing a molecular formula, which can then be corroborated with the data from NMR spectroscopy. The molecular formula for this compound is C₃₃H₄₀O₂₀. nih.gov
Table 2: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 757.2186 | 757.2186 |
| [M-H]⁻ | 755.2041 | 755.609 |
Note: The observed m/z values are from experimental data and may vary slightly between different studies. europeanreview.orgnih.gov
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgnationalmaglab.org This process provides detailed structural information, particularly about the sequence and linkage of sugar units in glycosides like this compound. nih.govndl.go.jpnih.govnaturalproducts.net
In the MS/MS analysis of this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragment ions would correspond to the loss of individual sugar units. The mass differences between the precursor ion and the fragment ions reveal the identity of the sugars. For example, the loss of a rhamnose unit would correspond to a mass difference of 146 Da, while the loss of a galactose or glucose would be 162 Da. nih.gov By analyzing the fragmentation pattern, the sequence of the sugar chain can be determined. For instance, the MS/MS spectrum of this compound shows a prominent fragment ion corresponding to the quercetin aglycone. nih.gov
Furthermore, the presence of specific fragment ions can provide clues about the interglycosidic linkages, although NMR is generally required for definitive assignment. The fragmentation of the glycosidic bonds is a key feature in the MS/MS spectrum of this compound, aiding in the confirmation of its identity as quercetin 3-rhamninoside. nih.govmdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization.ndl.go.jpresearchgate.net
The structural elucidation of this compound, a complex flavonol triglycoside, relies on a combination of spectroscopic techniques to identify its core structure and the nature and arrangement of its substituent groups. Among these, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as fundamental tools for characterizing the compound's chromophoric system and principal functional groups.
UV-Vis spectroscopy is instrumental in identifying the flavonoid backbone of this compound. The absorption of UV radiation by the molecule induces electronic transitions within its conjugated system of double bonds, which is characteristic of the flavone (B191248) structure. In a methanol (B129727) (MeOH) solvent, this compound exhibits two primary absorption bands. The first, appearing at a wavelength (λmax) of 260 nm, and the second at 365 nm. ndl.go.jp These absorption maxima are typical for a flavonol (3-hydroxyflavone) skeleton, with the band at longer wavelength being characteristic of the cinnamoyl system (B-ring and the C3-C4 double bond) and the band at shorter wavelength corresponding to the benzoyl system (A-ring).
Infrared spectroscopy provides further structural details by revealing the vibrational frequencies of specific bonds within the this compound molecule. This information is crucial for confirming the presence of key functional groups. The IR spectrum of this compound shows a distinct absorption band at 1240 cm⁻¹, which is indicative of the presence of sulfate (B86663) groups. ndl.go.jp Although a complete list of all IR absorption peaks is not detailed in the primary literature, the spectra of related quercetin glycosides typically show characteristic absorptions for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, and stretching vibrations of the aromatic carbon-carbon (C-C) bonds.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about a molecule's absolute stereochemistry and conformation. researchgate.netnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
In the context of flavonoid glycosides, X-ray crystallography can definitively establish the configuration of chiral centers within the sugar moieties and the conformation of the glycosidic linkages. For many related quercetin glycosides, this technique has been successfully employed, often revealing triclinic or monoclinic crystal systems stabilized by extensive hydrogen-bonding networks.
However, based on a review of the available scientific literature, there is no specific report of a successful single-crystal X-ray diffraction analysis for this compound itself. The structural determination of this compound has primarily been accomplished through a combination of other spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical methods such as acid hydrolysis. While these techniques provide extensive information about the connectivity and relative stereochemistry of the molecule, the absolute configuration is often inferred by comparison with known sugar standards or through other chiroptical methods. The lack of X-ray crystallographic data for this compound may be due to challenges in obtaining crystals of suitable quality for diffraction experiments.
Integration of Multi-Technique Data for Comprehensive Structural Assignment.nih.govnih.gov
The complete and unambiguous structural assignment of a complex natural product like this compound is rarely achieved through a single analytical technique. Instead, it requires the careful integration of data from a suite of spectroscopic and chemical methods. nih.govnih.gov The elucidation of this compound's structure as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin is a testament to this multi-faceted approach. ndl.go.jp
The process begins with foundational techniques like UV-Vis and IR spectroscopy, which, as discussed, provide initial evidence for the flavonol core and key functional groups. ndl.go.jp Following this, mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HR-ESI-MS) is particularly crucial for obtaining a precise molecular formula, C₃₃H₄₀O₂₀ in the case of this compound. nih.gov
The cornerstone of the structural elucidation of such complex glycosides is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, this would include signals corresponding to the quercetin aglycone and the three sugar units.
Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within each sugar ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The crucial linkages between the sugar units and their attachment point to the quercetin aglycone are determined using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range proton-carbon couplings.
Finally, to confirm the identity and stereochemistry of the sugar units, acid hydrolysis is often performed to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards, often using chromatographic techniques. The integration of all this data—UV, IR, MS, 1D and 2D NMR, and chemical degradation—allows for the unequivocal assignment of this compound's intricate structure.
Biosynthesis and Synthetic Approaches of Flavovilloside
Elucidation of Flavonoid Biosynthetic Pathways Relevant to Flavovilloside
The formation of this compound in plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid biosynthetic route to produce its aglycone, quercetin (B1663063). Subsequent glycosylation steps, catalyzed by specific enzymes, complete the synthesis of the final molecule.
Phenylpropanoid Pathway and Chalcone (B49325) Synthase Activity
The biosynthesis of all flavonoids, including the quercetin core of this compound, originates from the phenylpropanoid pathway. ontosight.aiuniprot.org This fundamental metabolic route in plants converts the amino acid phenylalanine into 4-coumaroyl-CoA. ontosight.aiuniprot.org This molecule serves as a key precursor for a vast array of secondary metabolites. nih.gov
The entry point into the flavonoid-specific pathway is catalyzed by the pivotal enzyme, chalcone synthase (CHS). ontosight.aioup.com CHS performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from the acetate-malonate pathway. jst.go.jp This reaction forms a C15 chalcone scaffold, specifically naringenin (B18129) chalcone, which is the foundational backbone for virtually all flavonoids. ontosight.aiuniprot.orgjst.go.jp The activity of CHS is a critical, rate-limiting step that directs the flow of carbon from general phenylpropanoid metabolism specifically into flavonoid biosynthesis. oup.com
Enzymes Involved in Flavone (B191248) and Flavonol Formation
Once naringenin chalcone is formed, it undergoes a series of enzymatic transformations to yield the flavonol quercetin. The key enzymes in this part of the pathway are detailed below.
First, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756). jst.go.jp This step establishes the characteristic three-ring C6-C3-C6 structure of flavonoids. uniprot.org
Next, the flavanone undergoes hydroxylation. Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring, converting naringenin into dihydrokaempferol (B1209521) (DHK). mdpi.comfrontiersin.org To form quercetin, which has a 3',4'-dihydroxylated B-ring, another hydroxylation is necessary. Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 enzyme, hydroxylates the C-3' position of the B-ring of DHK to produce dihydroquercetin (DHQ). mdpi.com
Finally, Flavonol Synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydroquercetin. frontiersin.orgwikipedia.org This desaturation step converts the flavanonol (dihydroquercetin) into the corresponding flavonol, quercetin.
Table 1: Key Enzymes in Quercetin Biosynthesis
| Enzyme | Abbreviation | Function | Precursor | Product |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Cyclizes chalcone to flavanone | Naringenin Chalcone | (2S)-Naringenin |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates C-3 of flavanone | (2S)-Naringenin | Dihydrokaempferol |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates C-3' of B-ring | Dihydrokaempferol | Dihydroquercetin |
| Flavonol Synthase | FLS | Desaturates C-2/C-3 bond to form flavonol | Dihydroquercetin | Quercetin |
Glycosyltransferases and Glycosylation Patterns in this compound Formation
The final stage in the biosynthesis of this compound is the attachment of a specific sugar moiety to the quercetin aglycone. This compound is structurally defined as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin. This complex structure implies a sequential glycosylation process catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs). mdpi.com These enzymes transfer sugar moieties from activated UDP-sugars to the flavonoid acceptor molecule. plos.org
The biosynthesis of the this compound sugar chain is believed to occur in a stepwise manner:
Galactosylation of Quercetin : The initial step is the attachment of a galactose molecule to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonoid 3-O-galactosyltransferase (F3GalT) . ontosight.aihnxb.org.cn This enzyme utilizes UDP-galactose as the sugar donor to form quercetin 3-O-β-D-galactoside. jst.go.jpresearchgate.net
First Rhamnosylation : The resulting quercetin 3-O-galactoside then serves as a substrate for a rhamnosyltransferase. A flavonol 3-O-glycoside (1→6) rhamnosyltransferase would catalyze the transfer of a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the galactose moiety. wikipedia.org This would form a (1→6) linkage, resulting in a quercetin 3-O-diglycoside.
Second Rhamnosylation : The final step involves a second rhamnosylation event. A different, specific rhamnosyltransferase, likely a rhamnosyl-(1→3)-rhamnosyltransferase , would then attach another rhamnose unit to the 3-hydroxyl group of the first rhamnose, creating the branched trisaccharide structure unique to this compound.
While specific UGTs for the complete synthesis of this compound have not been isolated and characterized, various flavonoid galactosyltransferases and rhamnosyltransferases with relevant activities have been identified in several plant species, supporting this proposed pathway. uniprot.orgoup.commdpi.comontosight.ai
Chemical Synthesis Strategies for this compound and its Aglycone (Quercetin)
The chemical synthesis of a complex molecule like this compound presents significant challenges, primarily in the regioselective synthesis of the polyhydroxylated quercetin core and the stereoselective construction and attachment of the branched trisaccharide.
Total Synthesis Approaches for Flavonoid Skeletons
The synthesis of the aglycone, quercetin, can be achieved through several established methods for constructing the flavonoid skeleton. These strategies often involve the condensation of two aromatic precursors that will form the A- and B-rings of the final structure.
Common synthetic routes include:
Allan-Robinson Reaction : This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones or isoflavones. capes.gov.br
Baker-Venkataraman Rearrangement : This reaction pathway converts an α-acyloxy ketone into a β-diketone using a base, which then undergoes cyclization to yield the flavone structure. jst.go.jp
Kostanecki Reaction : This approach combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its corresponding salt to produce flavone derivatives. jst.go.jp
Modern total syntheses often employ more sophisticated, multi-step sequences that allow for precise control over the placement of hydroxyl groups, which is crucial for the synthesis of quercetin. mdpi.comrsc.org These routes typically start from commercially available, simpler phenolic compounds and build the flavonoid core through a series of protection, coupling, and deprotection steps. mdpi.com
Selective Glycosylation Methods for Complex Glycosides
The synthesis of this compound's unique triglycoside structure is a formidable challenge in carbohydrate chemistry. It requires both the synthesis of the branched trisaccharide donor and its regioselective coupling to the 3-hydroxyl group of a quercetin acceptor.
The general strategy involves:
Preparation of a Protected Quercetin Acceptor : To ensure that glycosylation occurs only at the desired C-3 position, all other hydroxyl groups on quercetin must be protected with suitable protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers). The C-3 hydroxyl group is left free to act as the glycosyl acceptor.
Synthesis of the Trisaccharide Donor : The branched trisaccharide, α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranose, must be synthesized. This is a multi-step process involving the sequential and stereoselective coupling of protected monosaccharide building blocks (galactose and rhamnose). nih.govresearchgate.net The final trisaccharide is then converted into an activated glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide.
Glycosylation Reaction : The protected quercetin acceptor is reacted with the activated trisaccharide donor in the presence of a promoter (e.g., TMSOTf, AgOTf). This step forms the crucial glycosidic bond between the anomeric carbon of the galactose and the 3-hydroxyl of quercetin. researchgate.netnih.gov The stereochemistry of this new bond must be carefully controlled.
Deprotection : In the final step, all protecting groups are removed from both the quercetin skeleton and the sugar moiety to yield the final natural product, this compound.
While the total synthesis of this compound itself has not been explicitly reported in the reviewed literature, the synthesis of other quercetin triglycosides, such as quercetin 3-sophorotrioside, has been successfully achieved using similar strategies, demonstrating the feasibility of this approach. researchgate.netnih.govcapes.gov.br
Synthesis of this compound Analogs and Derivatives
The generation of this compound analogs and derivatives is a key area of research, aimed at exploring the structure-activity relationships of this class of compounds. Chemical synthesis provides a versatile platform for introducing a wide array of structural modifications.
One common strategy involves the derivatization of readily available flavonoid precursors. For instance, new flavonol analogs have been synthesized by replacing the typical phenyl B ring with a heteroaromatic system like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl. mdpi.com Similarly, the functionalization of the flavone core at various positions, such as the A and B rings, with moieties like aminophenoxy and phenoxy groups has been explored to generate novel derivatives. mdpi.com
The Mannich reaction has been successfully applied to natural flavones such as baicalein (B1667712), luteolin, and apigenin (B1666066) to introduce aminomethyl groups, typically at the C-8 position, leading to a series of flavone Mannich base derivatives. mdpi.com Another powerful technique is the "click reaction," which has been used to attach 1,2,3-triazole rings to the flavonoid scaffold, for example, on the 2-phenyl ring of apigenin-7-methyl ether derivatives. mdpi.com
Furthermore, hybrid molecules combining flavonoid structures with other bioactive pharmacophores have been synthesized. Examples include hybrids of flavones with coumarins, and flavone-nucleoside analogs where a triazole linker connects chrysin (B1683763) to a deoxythymine derivative. mdpi.com The synthesis of 5-substituted uracil (B121893) derivatives has also been described, starting from precursors like 5-bromoacetyluracil and 5-formyluracil (B14596) to introduce various functional groups. nih.gov Additionally, fluorescent derivatives of natural compounds, such as glucosyl ceramide, have been created for use in biological assays. nih.gov
Chemoenzymatic Synthesis and Biotransformation of Flavonoids
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering an efficient and environmentally friendly route to flavonoids and their glycosides. mdpi.com This approach often involves the use of enzymes to perform specific modifications, such as glycosylation or acylation, on a chemically synthesized flavonoid backbone. nih.govnih.gov
A notable example is the two-step synthesis of flavonoid glycoside malonates. This process first utilizes a lipase (B570770) from Candida antarctica for the regioselective introduction of a benzylmalonyl group, followed by a chemical step involving Pd/C hydrogenolysis to remove the benzyl protection. nih.gov Lipases are also employed in the kinetic resolution of racemic flavan-4-ols to produce enantiomerically pure compounds. mdpi.com For instance, AK lipase from Pseudomonas fluorescens with vinyl acetate (B1210297) as the acyl donor has shown high efficiency in these resolutions. mdpi.com
One-pot chemoenzymatic cascades have been developed for the stereoselective synthesis of (S)-flavanones from 2'-hydroxyacetophenone (B8834) and substituted aromatic aldehydes. researchgate.net This process involves a lipase-catalyzed cross-aldol condensation to form a chalcone intermediate, followed by an intramolecular oxa-Michael addition to yield the flavanone. researchgate.net
The synthesis of flavonoid esters through enzymatic acylation is another important application. Lipases from Candida antarctica have been used to acylate flavonoids like rutin (B1680289) and naringin (B1676962) with fatty acids in organic solvents, a process that can enhance the lipophilicity and potential bioactivity of these compounds. researchgate.net
Engineered Enzyme Systems for Regio- and Stereoselective Glycosylation
Enzymatic glycosylation is a powerful tool for modifying flavonoids, often improving their solubility, stability, and bioavailability. acs.orgnih.gov Engineered enzyme systems, particularly those involving glycosyltransferases (GTs), are at the forefront of producing specific flavonoid glycosides. nih.govmdpi.com
Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule with high regio- and stereoselectivity. acs.orgnih.gov To overcome the high cost of UDP-sugar donors, coupled enzyme systems have been developed. A common strategy pairs a glycosyltransferase with sucrose (B13894) synthase (SuSy), which regenerates the UDP-glucose donor from the more affordable sucrose and UDP. nih.govmdpi.com This one-pot, two-enzyme system has been successfully used for the production of flavonoid glycosides like isoorientin (B1672268) and isovitexin. mdpi.compreprints.org
Researchers have identified and engineered GTs with novel specificities. For example, a C-glucosyltransferase (Gt6CGT) from Gentiana triflora has been used for the regioselective glycosylation of flavonoids at the C-6 position. mdpi.compreprints.org Another novel C-glycosyltransferase, TcCGT1 from Trollius chinensis, can catalyze 8-C-glycosylation of flavones and also exhibits O-glycosylation activity on a wide range of flavonoids. mdpi.com A multifunctional flavonoid glycosyltransferase, HtUGT73EW3 from Helleborus thibetanus, has demonstrated the ability to glycosylate multiple hydroxyl groups on the flavonoid scaffold (3-, 6-, 7-, 2′-, 3′-, and 4′–OH), enabling the synthesis of various mono- and di-O-glycosides. acs.org
The expression of these engineered enzyme systems in microbial hosts like Escherichia coli provides a scalable platform for the production of desired flavonoid glycosides. mdpi.comnih.gov
Microbial Biotransformation of Flavonoid Precursors
Microbial biotransformation utilizes whole microorganisms or their enzymes to carry out specific chemical modifications on flavonoid precursors. nih.govacademicjournals.org This approach is valued for its high specificity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods. nih.govnih.govresearchgate.net A wide variety of microorganisms, including species of Aspergillus, Penicillium, and Cunninghamella, are known to effectively biotransform flavonoids. nih.gov
The reactions catalyzed by these microbes are diverse and include hydroxylation, dehydroxylation, O-methylation, O-demethylation, glycosylation, deglycosylation, and hydrogenation, among others. nih.gov For instance, Aspergillus niger is a versatile fungus capable of converting flavanone into multiple products, including flavan-4-ol, flavone, and various hydroxylated flavanones. nih.gov Microbial hydroxylation often occurs at specific positions on the flavonoid rings, such as the C-8 position of flavonols and the C-5, C-6, and C-4' positions of flavanones. nih.gov
Microorganisms can also perform glycosylation, typically adding sugar moieties to the 7-O or 3-O positions of flavonoids. nih.gov The biotransformation process can be carried out using growing cultures, resting cells, or immobilized cells, each method offering different advantages. slideshare.net
Furthermore, the heterologous expression of flavonoid biosynthetic pathways in microorganisms like E. coli and Saccharomyces cerevisiae allows for the de novo synthesis of flavonoids from simple precursors like glucose. frontiersin.org By introducing and optimizing the expression of key enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI), microbial cell factories can be engineered to produce specific flavonoids like naringenin, which can then be further modified by other enzymes to create a diverse range of compounds. frontiersin.org
Investigation of Biological Mechanisms and Molecular Interactions of Flavovilloside
Cellular and Subcellular Modulations
Flavovilloside, a flavonoid glycoside primarily isolated from the flowers of Abelmoschus manihot, is the subject of ongoing research to elucidate its biological activities at the cellular and molecular level. The compound's interactions with key intracellular signaling cascades are fundamental to its observed pharmacological effects. This investigation focuses on the modulation of critical cell signaling pathways and the subsequent impact on gene expression and transcription factor activity.
Studies, particularly on the total flavone (B191248) content of Abelmoschus manihot (TFA), of which this compound is a component, have revealed significant interactions with several major signaling pathways that are central to cellular processes like inflammation, proliferation, and survival.
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating the cell cycle, proliferation, survival, and metabolism. wikipedia.org This pathway is activated by a host of extracellular signals, including growth factors and cytokines. qiagen.com Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.com PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B) to the cell membrane, where it is subsequently activated through phosphorylation. frontiersin.org Activated Akt then phosphorylates a wide array of downstream targets, influencing processes such as cell survival by inhibiting apoptosis and promoting cell cycle progression. wikipedia.orgqiagen.com
Currently, the direct and specific modulatory effects of isolated this compound on the PI3K/Akt signaling pathway have not been extensively documented in the available scientific literature. While research has been conducted on various flavonoids and total extracts from Abelmoschus manihot, specific data detailing the molecular interactions of this compound with key components of the PI3K/Akt cascade, such as the phosphorylation status of PI3K or Akt, remain to be fully elucidated.
The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of highly conserved, tiered kinase cascades that transduce extracellular signals to intracellular responses, regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and stress responses. news-medical.net In mammals, there are three major, well-characterized MAPK families: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. These cascades are typically initiated by a MAP Kinase Kinase Kinase (MAPKKK), which phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn dually phosphorylates and activates a specific MAPK.
Research involving the total flavone of Abelmoschus manihot (TFA), which contains this compound, has demonstrated a significant regulatory impact on MAPK signaling. In a study using a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, administration of TFA was found to ameliorate the inflammatory response. nih.gov The underlying mechanism for this effect was associated with the suppression of the MAPK signaling pathway. nih.gov Further in vitro and in vivo studies have shown that inhibiting the phosphorylation of p38, JNK, and ERK can reduce inflammatory responses and apoptosis. amegroups.org This suggests that the anti-inflammatory effects of TFA are mediated, at least in part, through the downregulation of MAPK pathway activation. nih.govamegroups.org
| Pathway | Observed Effect | Model System | Source |
|---|---|---|---|
| MAPK Pathway (p38, JNK, ERK) | Suppression of the pathway by Total Flavone of Abelmoschus manihot (TFA). | In vivo (TNBS-induced colitis mouse model) | nih.gov |
| p38, JNK, ERK Phosphorylation | Inhibition of phosphorylation leads to reduced inflammation and apoptosis. | In vivo / In vitro models | amegroups.org |
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses, cell survival, and proliferation. plos.org In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins. plos.org Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated and phosphorylates IκB proteins. This phosphorylation marks IκB for degradation, allowing the now-active NF-κB to translocate to the nucleus and initiate the transcription of target genes. plos.org Dysregulation of NF-κB signaling is linked to chronic inflammatory diseases and cancer. mdpi.com
The total flavone of Abelmoschus manihot (TFA) has been shown to regulate the NF-κB pathway. In a mouse model of Crohn's disease, the therapeutic effects of TFA were linked to the suppression of the NF-κB signaling pathway, which contributed to a significant decrease in inflammatory cytokines. nih.gov In vitro experiments on lipopolysaccharide (LPS)-induced RAW264.7 cells further confirmed that TFA suppressed the NF-κB pathway. nih.gov However, the modulatory effect may be context-dependent. A separate study found that a flower extract of A. manihot did not affect TNFα-induced NF-κB activity in HEK293 cells, indicating that the interaction could be specific to certain cell types or stimuli. jmb.or.kr
| Pathway | Observed Effect | Model System | Source |
|---|---|---|---|
| NF-κB Signaling | Suppression of the pathway by Total Flavone of Abelmoschus manihot (TFA). | In vivo (colitis model), In vitro (RAW264.7 cells) | nih.gov |
| NF-κB Signaling | No significant effect on TNFα-induced NF-κB activity by flower extract. | In vitro (HEK293 cells) | jmb.or.kr |
The Signal Transducer and Activator of Transcription (STAT) family, particularly STAT3, are transcription factors involved in relaying signals from cytokines and growth factors to the nucleus. nih.gov The pathway is often activated by Janus kinases (JAKs). nih.gov Upon activation via phosphorylation, STAT3 proteins dimerize, translocate to the nucleus, and bind to DNA to regulate the expression of genes critical for cell proliferation, survival, and inflammation. semanticscholar.org Constitutive activation of the STAT3 pathway is implicated in the pathogenesis of various inflammatory diseases and cancers, making it a target for therapeutic intervention. nih.govresearchgate.net
To date, direct experimental evidence demonstrating that this compound specifically inhibits the STAT3 signaling pathway is lacking in the scientific literature. While other flavonoids, such as Flavopiridol and Luteolin, have been shown to interfere with STAT3 activation and signaling, similar molecular studies focused on this compound have not been reported. nih.govnih.gov Therefore, the specific interactions between this compound and key components of the STAT3 pathway, such as JAKs or STAT3 phosphorylation, remain an open area for future investigation.
The activity of transcription factors is essential for regulating gene expression, which allows cells to respond to their environment. frontiersin.orgnih.gov Transcription factors bind to specific DNA sequences to control the transcription of genes. nih.gov The modulation of signaling pathways like MAPK and NF-κB by compounds such as this compound directly impacts the activity of these transcription factors and, consequently, the expression of a wide range of genes.
The regulation of the NF-κB and MAPK pathways by the total flavone of Abelmoschus manihot (TFA) leads to significant changes in gene expression. nih.gov By inhibiting the nuclear translocation and activity of NF-κB, a key transcription factor, TFA can downregulate the expression of pro-inflammatory genes, including various cytokines. nih.govnih.gov Similarly, the suppression of the MAPK pathway alters the activity of downstream transcription factors such as c-Jun, which in turn modifies the expression of genes involved in cell proliferation and apoptosis. news-medical.net While not demonstrated specifically for this compound, many flavonoids are also known to modulate the activity of the transcription factor Nrf2, which controls the expression of genes involved in the antioxidant response. mdpi.com The collective evidence suggests that this compound, as a constituent of TFA, contributes to the modulation of gene expression primarily by interfering with upstream signaling cascades that control the activity of critical transcription factors. nih.gov
Nuclear Factor-kappa B (NF-κB) Signaling Regulation
Effects on Cellular Metabolism (e.g., Glycolysis, Lipid Pathways)
Specific research detailing the direct effects of this compound on key cellular metabolic pathways such as glycolysis and lipid metabolism is not extensively available in current scientific literature. However, the broader class of compounds to which this compound belongs, the flavonoids, has been the subject of numerous studies regarding their influence on cellular energy regulation.
Flavonoids are known to modulate carbohydrate and lipid metabolism through various mechanisms. In the context of glycolysis, the central pathway for glucose breakdown, some flavonoids have been observed to influence the activity of key regulatory enzymes. nih.gov This modulation can affect the rate of glucose consumption and the production of pyruvate (B1213749) and ATP. nih.gov
Regarding lipid metabolism, studies have shown that certain flavonoids can impact pathways involved in the synthesis and breakdown of fatty acids and triglycerides. They can influence the expression of genes and the activity of enzymes responsible for lipogenesis (fat synthesis) and fatty acid oxidation (fat breakdown). For instance, some flavonoids can affect acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The regulation of these pathways is crucial for maintaining cellular energy homeostasis.
While these general activities of flavonoids are well-documented, dedicated studies are required to determine if this compound exhibits similar properties and to elucidate its specific mechanisms of action on glycolytic and lipid pathways.
Mechanisms in Cellular Stress Responses (e.g., Oxidative Stress Pathways, Apoptosis Modulation in cellular models)
Direct experimental evidence on the specific mechanisms of this compound in cellular stress responses is limited. However, studies on extracts containing this compound and the general properties of flavonoids provide insight into its potential roles in modulating oxidative stress and apoptosis.
This compound is a known constituent of Djulis (Chenopodium formosanum), and research on Djulis hull extract has demonstrated protective effects against acute liver injury in animal models. nih.gov This protection was associated with an increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), suggesting a role in mitigating oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA. nih.gov Flavonoids, as a class, are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions involved in ROS generation. nih.govresearchgate.net
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov This process can be initiated by various stimuli, including severe oxidative stress. nih.gov Flavonoids have been shown to modulate apoptosis through multiple signaling pathways. nih.gov They can influence the expression and activity of key regulatory proteins, such as the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Furthermore, flavonoids can modulate signaling cascades like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and death decisions. nih.gov For example, the flavanone (B1672756) hesperetin (B1673127) has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating ERK1/2 and Akt/PKB pathways. nih.gov
While the extract-level data for Djulis suggests this compound may contribute to antioxidant defenses, further research is needed to isolate its specific effects and determine how it modulates oxidative stress and apoptosis pathways in cellular models. nih.gov
Enzyme Modulation and Inhibition Studies
Identification of Specific Enzyme Targets (e.g., α-glucosidase, Xanthine (B1682287) Oxidase, Cytochrome P450 enzymes)
While specific inhibitory studies targeting this compound are not widely reported, the broader class of flavonoids is well-known for modulating the activity of various clinically relevant enzymes.
α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. nih.gov Numerous flavonoids, such as quercetin (B1663063) and baicalein (B1667712), have demonstrated potent α-glucosidase inhibitory activity. nih.govmdpi.com The inhibitory potential of flavonoids is often linked to their structure, including the hydroxylation pattern on their characteristic ring system. mdpi.com
Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. Many flavonoids, including quercetin and luteolin, are effective inhibitors of xanthine oxidase. nih.govmdpi.com The planarity of the flavonoid structure and the presence of hydroxyl groups at specific positions are considered important for high inhibitory activity. mdpi.com
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily in the liver, is central to the metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.com Inhibition of CYP enzymes, particularly CYP3A4, can lead to significant drug-drug interactions. nih.gov Various flavonoids have been identified as inhibitors of different CYP isoforms. nih.govrsc.org For example, in silico and in vitro studies have shown that flavonoids like bavachin (B190654) can act as mechanism-based inhibitors of CYP1A2 and CYP2C19. rsc.org
Given these precedents, it is plausible that this compound may also interact with these or other enzymes, but specific experimental validation is required.
Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive Mechanisms)
Detailed kinetic analyses of enzyme inhibition by this compound are not available in the published literature. However, studies on other flavonoids have revealed various modes of inhibition, which are determined by analyzing the enzyme's reaction kinetics in the presence of the inhibitor. numberanalytics.comnumberanalytics.com The primary reversible inhibition mechanisms include:
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. patsnap.comlibretexts.org
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.comlibretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. patsnap.comlibretexts.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in effects on both the enzyme's binding affinity for the substrate (Km) and its maximum reaction rate (Vmax). patsnap.com
For example, kinetic studies have shown that the flavonoid baicalein acts as an uncompetitive inhibitor of xanthine oxidase, while other flavonoids exhibit competitive inhibition against the same enzyme. nih.govbrieflands.com Similarly, flavonoids have been identified as reversible, mixed-type inhibitors of α-glucosidase. frontiersin.org Determining the specific kinetic mechanism for this compound would require dedicated enzymatic assays.
Table 1: Common Types of Reversible Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Apparent Km |
|---|---|---|---|
| Competitive | Inhibitor binds only to the free enzyme's active site. | Unchanged | Increases |
| Non-competitive | Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. | Decreases | Unchanged |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site on the free enzyme and the enzyme-substrate complex with different affinities. | Decreases | Increases or Decreases |
Substrate-Enzyme-Inhibitor Interaction Dynamics
The interaction dynamics between an inhibitor, a substrate, and an enzyme are fundamental to understanding the mechanism of inhibition. For flavonoids, these interactions are typically non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com
The specific interactions dictate the binding mode and affinity of the inhibitor. In competitive inhibition, the inhibitor occupies the same active site as the substrate, directly blocking its entry. In allosteric inhibition (non-competitive, uncompetitive, or mixed), the inhibitor binds to a different site, inducing a conformational change in the enzyme that is transmitted to the active site, thereby reducing its catalytic efficiency. numberanalytics.com
Studies combining fluorescence spectroscopy and molecular modeling on flavonoids like myricetin (B1677590) have visualized and quantified the non-covalent interactions with α-glucosidase, revealing that stronger hydrogen bonding and van der Waals forces correlate with higher inhibitory activity. mdpi.com The three-dimensional structure of the enzyme's binding pocket and the complementary structure of the flavonoid inhibitor are crucial for these interactions. The specific interaction dynamics for this compound with any potential enzyme target remain to be elucidated through dedicated structural biology and biophysical studies.
Molecular Docking and Computational Chemistry Investigations
Specific and detailed molecular docking or computational chemistry studies focused solely on this compound are not widely available in the peer-reviewed literature. However, these in silico techniques are powerful and commonly applied tools for investigating the potential biological activities of flavonoids in general. nih.govnih.govadvancedsciencenews.com
Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a target protein to form a stable complex. mdpi.com This method allows researchers to visualize potential binding modes, identify key amino acid residues involved in the interaction, and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov For flavonoids, docking studies have been used to:
Screen large libraries of compounds for potential inhibitory activity against targets like α-glucosidase, xanthine oxidase, and various kinases. brieflands.comnih.gov
Explain the structure-activity relationships observed in experimental assays. nih.gov
Propose the likely mechanism of inhibition (e.g., competitive vs. non-competitive) by showing whether the flavonoid binds in the active site or an allosteric site. rsc.org
Computational chemistry, using methods like Density Functional Theory (DFT), provides deeper insights into the electronic properties of molecules. nih.govschrodinger.com These studies can calculate reactivity descriptors that help explain a flavonoid's antioxidant potential or its ability to interact with biological targets. nih.gov
For a compound like this compound, these computational approaches could be used to generate hypotheses about its potential enzyme targets and interaction mechanisms, guiding future experimental work. For example, a study investigating traditional medicines for liver cancer mentioned the use of molecular docking for components including this compound, indicating its potential application in such research. researchgate.net
Table 2: Application of Computational Methods in Flavonoid Research
| Computational Method | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Binding pose, binding energy/score, key interacting residues, potential inhibition mechanism. mdpi.com |
| Virtual Screening | High-throughput docking of compound libraries | Identification of potential "hit" compounds for further experimental testing. |
| Molecular Dynamics (MD) Simulation | Simulating the movement of a ligand-protein complex over time | Stability of the binding pose, conformational changes in the enzyme/ligand. rsc.org |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | Electron distribution, frontier molecular orbitals (HOMO/LUMO), reactivity indices, antioxidant capacity. nih.gov |
In Silico Prediction of Binding Affinities and Molecular Targets
In silico computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. openaccessjournals.com This technique forecasts the preferred binding orientation and affinity of the ligand within the protein's active site, providing critical insights into potential biological activity. openaccessjournals.com The process involves using sophisticated algorithms to calculate the binding energy, where a more negative score generally indicates a stronger and more stable interaction. openaccessjournals.combiorxiv.org
Molecular docking studies on flavonoids, a class of compounds to which this compound belongs, have been conducted to explore their potential against various diseases. nih.govnih.gov These studies often utilize programs like AutoDock to simulate the binding process. europeanreview.org Research has shown that flavonoids can interact with a wide array of protein targets, including those involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various other enzymes and receptors. mdpi.commdpi.comresearchgate.net For instance, in silico screening of flavonoid libraries has identified potential inhibitors for targets like the P. falciparum hexose (B10828440) transporter 1 (PfHT1), which is crucial for the malaria parasite's survival. biorxiv.org
The binding affinity is quantified by the docking score or binding free energy, typically measured in kcal/mol. biorxiv.org These values, along with the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), help to rank potential drug candidates for further experimental validation. biorxiv.orgnih.gov
| Flavonoid Compound | Protein Target | Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| Hyperoside | PfHT1 | -13.881 | biorxiv.org |
| Sylibin | PfHT1 | -12.254 | biorxiv.org |
| Avicularin | PfHT1 | -11.952 | biorxiv.org |
| Quercetagetin | PfHT1 | -11.756 | biorxiv.org |
| 5,7-dihydroxyflavanone | PvDBP | -9.3 | scielo.sa.cr |
| Pinostrobin | PvDBP | -9.2 | scielo.sa.cr |
Dynamics Simulation of this compound-Protein Interactions
Molecular Dynamics (MD) simulation is a powerful computational technique used to analyze the physical movements of atoms and molecules over time. iitm.ac.in In the context of drug discovery, MD simulations are employed to validate the stability of protein-ligand complexes predicted by molecular docking. frontiersin.orgnih.gov By simulating the behavior of the complex in a solvated, physiological-like environment, researchers can assess the conformational dynamics and the persistence of key interactions. iitm.ac.inresearchgate.net
Simulations for flavonoid-protein complexes are typically run for nanoseconds (ns) to observe their dynamic behavior. nih.govfrontiersin.org For example, an MD simulation of the flavonoid cyanidin (B77932) complexed with the SARS-CoV-2 spike protein was run for 100 ns, showing that the complex reached equilibrium and remained stable. nih.gov These simulations confirm whether the binding pose is energetically favorable and stable, lending higher confidence to the in silico prediction. frontiersin.orgresearchgate.net
| Complex | Simulation Time | Key Finding (Stability) | Reference |
|---|---|---|---|
| Bovine β-lactoglobulin-Naringenin | 2500 ps (2.5 ns) | Complex was stable with no major conformational changes. | nih.gov |
| SARS-CoV-2 Spike-Cyanidin | 100 ns | Complex reached equilibrium after 80 ns with an average RMSD of 0.39 nm. | nih.gov |
| PvDBP-5,7-dihydroxyflavanone | 1000 ps (1 ns) | Protein backbone was relatively steady with an average RMSD of 1.586 Å. | scielo.sa.cr |
| SARS-CoV-2 Mpro-Flavonoids | Not Specified | MD simulations confirmed the stability of the ligand-protein complexes. | frontiersin.org |
Quantum Chemical Studies of Reactivity and Interaction Mechanisms
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules at the atomic level. scirp.orgnih.gov These computational methods provide fundamental insights into the chemical properties that govern a molecule's interactions. mdpi.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. sciensage.info A smaller energy gap generally implies that a molecule is more reactive, as it requires less energy to undergo electronic transitions. sciensage.info The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can further reveal which parts of a molecule are most likely to participate in interactions. ijarset.comnih.gov
For flavonoids, quantum chemical calculations help to elucidate the mechanisms behind their biological activities, such as their antioxidant properties. mdpi.com These studies can predict the most likely mechanism of radical scavenging, which can occur via Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), or Electron Transfer–Proton Transfer (ET-PT). mdpi.com The calculations can identify which hydroxyl groups on the flavonoid structure are most likely to be involved in these processes, providing a detailed rationale for the molecule's structure-activity relationship. mdpi.com
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the capacity to donate an electron. Higher energy suggests a better electron donor. | ijarset.com |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the capacity to accept an electron. Lower energy suggests a better electron acceptor. | ijarset.com |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. | sciensage.inforesearchgate.net |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. Softer molecules (lower hardness) are more reactive. | ijarset.com |
Structure Activity Relationship Sar Studies of Flavovilloside and Its Analogs
Analysis of Functional Group Contributions to Biological Activities
The biological activity of flavonoids like flavovilloside is not determined by the mere presence of the flavonoid core, but by the specific arrangement and nature of functional groups attached to it. researchgate.net These groups, particularly hydroxyl (-OH) and glycosidic moieties, dictate the molecule's electronic properties, stereochemistry, and ability to interact with biological targets.
Role of Hydroxyl and Glycosidic Groups in Molecular Interactions
The bioactivity of this compound is profoundly influenced by its hydroxyl groups and the large glycosidic unit attached at the C3 position. The aglycone part of this compound is quercetin (B1663063), which possesses five hydroxyl groups that are key to its biological effects, including antioxidant, anti-inflammatory, and neuroprotective actions. mdpi.comfrontiersin.org
Hydroxyl Groups: The hydroxyl groups on the quercetin backbone, particularly the catechol group (3',4'-dihydroxy) on the B-ring and the OH groups at positions 3, 5, and 7, are critical for antioxidant activity. mdpi.com These groups can donate hydrogen atoms to neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.gov The 3-OH group, in particular, is considered a significant contributor to the antioxidant potential of flavonols. nih.gov However, in this compound, this 3-OH group is engaged in a glycosidic bond, which alters its contribution.
Glycosidic Groups: this compound is characterized by a 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl moiety. Glycosylation, the attachment of sugar units, has several significant consequences for the molecule's properties:
Solubility and Bioavailability: The addition of sugar moieties generally increases the water solubility of flavonoids compared to their aglycone forms. mdpi.comresearchgate.net This can enhance their transport within biological systems. biomedpharmajournal.org However, the large size of the glycosidic group can also be a steric hindrance, affecting absorption and interaction with certain enzymes or transport proteins. researchgate.net
Interaction with Proteins: The presence and type of glycosidic group dramatically affect how flavonoids bind to proteins. Studies on simpler quercetin glycosides, such as quercitrin (B1678633) (quercetin-3-O-rhamnoside), have shown that glycosylation significantly decreases the binding affinity to proteins like bovine serum albumin (BSA) compared to the quercetin aglycone. acs.orgnih.gov For instance, the binding constant for quercetin with BSA was found to be 3.65 x 10⁷ L mol⁻¹, whereas for quercitrin, it dropped to 6.47 x 10³ L mol⁻¹. nih.gov This suggests that the large trisaccharide chain of this compound likely modulates its interaction with protein targets, potentially acting as a "pro-drug" that requires deglycosylation by intestinal or microbial enzymes to release the more active quercetin aglycone at specific sites. frontiersin.orgresearchgate.net
Enzyme Inhibition: Glycosylation can alter the inhibitory activity against specific enzymes. While the aglycone is often more potent, certain glycosides show enhanced activity for particular targets. For example, glycosylation at the C3 position can reduce inhibitory activity against some enzymes, yet enhance it for others by influencing how the molecule fits into the active site. rsc.org The specific trisaccharide structure of this compound would dictate its unique profile of enzyme interactions.
Influence of A-, B-, and C-Ring Substitutions on Mechanistic Pathways
The three-ring structure of the flavonoid core is a scaffold upon which substitutions dictate specific biological activities. The A, B, and C rings of this compound's quercetin base each play distinct roles. mdpi.com
A-Ring: The hydroxyl groups at C5 and C7 on the A-ring are important for antioxidant activity. plos.org The 5-OH group, along with the C4-keto group, can form a chelation site for metal ions. nih.gov The substitution pattern on the A-ring is also crucial for interactions with various enzymes and receptors. rsc.org
B-Ring: The B-ring is a primary determinant of the antioxidant capacity of many flavonoids. The presence of the 3',4'-catechol structure in quercetin (and thus in this compound) is a key feature for potent free-radical scavenging. nih.govplos.org Studies have shown that having two hydroxyl groups on the B-ring results in higher antioxidant activity compared to flavonoids with only one. plos.org The substitution pattern on this ring is also critical for interactions with protein targets like P-glycoprotein. researchgate.net
C-Ring: The structural features of the C-ring are vital for the electronic properties of the entire molecule. Key features include:
The C2=C3 double bond: This bond, in conjugation with the 4-oxo (carbonyl) group, allows for electron delocalization across the flavonoid system. This delocalization stabilizes the flavonoid radical that forms after it donates a hydrogen atom, making it a more effective antioxidant. mdpi.comnih.gov This feature is present in this compound.
The 3-hydroxyl group: In flavonols, this group contributes to antioxidant activity. In this compound, this position is occupied by the glycosidic linkage, which fundamentally alters its direct contribution, though the glycoside itself can participate in hydrogen bonding. mdpi.com
The 4-oxo group: This carbonyl group is a key site for hydrogen bonding and metal chelation, and its conjugation with the C2=C3 double bond is essential for the planarity and electronic properties of the molecule. mdpi.com
Comparative Studies with Quercetin and Other Flavonol Glycosides
To understand the specific properties of this compound, it is useful to compare it with its aglycone, quercetin, and other related flavonol glycosides.
This compound vs. Quercetin: The primary difference is the large glycosidic moiety. While quercetin is highly active in vitro, its poor water solubility and metabolic instability can limit its in vivo efficacy. mdpi.com this compound, being more water-soluble, may have different pharmacokinetic properties. researchgate.net However, the biological activity is often lower for the glycoside form. For example, in antioxidant assays, quercetin consistently demonstrates higher activity than its glycosides because the free 3-OH group is a potent radical scavenger. mdpi.comnih.gov Similarly, the aglycone form generally shows stronger binding to proteins and higher inhibitory activity against enzymes like xanthine (B1682287) oxidase compared to its glycosides. nih.govrsc.org
This compound vs. Other Quercetin Glycosides: this compound's trisaccharide chain is more complex than that of more common quercetin glycosides like rutin (B1680289) (quercetin-3-O-rutinoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). The type and length of the sugar chain significantly impact activity. For instance, rhamnosylation (as seen in quercitrin) was found to decrease binding affinity for BSA by a factor of 5600, a much greater reduction than that caused by glucopyranosylation. acs.org This implies that the complex rhamnose- and galactose-containing chain of this compound would confer unique interaction properties compared to simpler glycosides.
The table below summarizes key structural differences and their general impact on activity when comparing this compound to related compounds.
| Compound | Structure at C3 Position | Key Structural Features | General Impact on Activity Compared to Quercetin |
|---|---|---|---|
| Quercetin | -OH (Hydroxyl) | Aglycone, five free -OH groups, planar C-ring with C2=C3 double bond. | Baseline/High in vitro activity (e.g., antioxidant, enzyme inhibition). mdpi.com |
| Rutin | -O-rutinose (disaccharide) | Large glycosidic group, blocks 3-OH. | Increased water solubility, generally lower in vitro antioxidant activity and protein binding. mdpi.com |
| Isoquercitrin | -O-glucose (monosaccharide) | Monosaccharide at C3, blocks 3-OH. | Higher bioavailability than quercetin, but often lower in vitro activity. nih.gov |
| This compound | -O-galactose-rhamnose-rhamnose (trisaccharide) | Very large, complex trisaccharide chain, blocks 3-OH. | Potentially higher solubility but likely significantly reduced in vitro activity and protein binding compared to quercetin, may function as a pro-drug. frontiersin.orgacs.orgnih.gov |
Development of Design Principles for Novel this compound Derivatives with Tuned Mechanistic Profiles
The knowledge gained from SAR studies provides a foundation for the rational design of novel derivatives with improved or specifically tuned properties. mdpi.commanagingip.com For a complex molecule like this compound, design principles would focus on modifying its structure to enhance a desired biological effect while minimizing others.
Pharmacophore Modeling: A key approach is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity. openpharmaceuticalsciencesjournal.comtandfonline.com For quercetin and its derivatives, pharmacophore models typically highlight hydrogen bond donors (from -OH groups), hydrogen bond acceptors (from -OH and keto groups), and aromatic rings as crucial features. nih.govpreprints.org A model for this compound would need to account for the steric bulk and potential interaction points of its large sugar moiety.
Principles for Derivative Design:
Modification of the Glycosidic Chain: The trisaccharide chain is a prime target for modification.
Altering Length and Composition: Synthesizing analogs with shorter sugar chains (mono- or disaccharides) or different sugar units could fine-tune solubility, bioavailability, and target specificity. researchgate.net
Acylation/Alkylation of Sugars: Adding acyl or alkyl groups to the sugar hydroxyls could modify lipophilicity, potentially improving membrane permeability or altering interactions within a binding pocket.
Substitution on the Flavonoid Core: While retaining the essential quercetin backbone, specific substitutions could be made to tune activity.
A- and B-Ring Modification: Introducing small alkyl or halogen groups to the A or B rings can modulate lipophilicity and electronic properties, which has been shown to alter the activity of other flavonoids. mdpi.comfrontiersin.org For example, strategic methylation can sometimes improve metabolic stability and intestinal absorption. rsc.org
Targeting Specific Pathways: If a specific activity (e.g., anti-inflammatory) is desired, modifications can be guided by SAR data for that pathway. For instance, since anti-inflammatory activity is not solely dependent on the number of free hydroxyls, derivatives could be designed where some -OH groups are etherified or esterified to enhance interaction with specific inflammatory targets like kinases or transcription factors. frontiersin.orgnih.gov
Hybrid Molecule Design: A more advanced strategy involves creating hybrid molecules by linking the this compound (or its aglycone, quercetin) scaffold to other pharmacologically active moieties, such as phenoxyalkylcarboxylic acids or salicylates, to create novel compounds with potentially synergistic or multi-target effects. rsc.orgtandfonline.com
By applying these principles, it is theoretically possible to develop novel this compound analogs with profiles tuned for specific mechanistic pathways, transforming a natural product into a lead structure for targeted therapeutic development.
Advanced Analytical and Characterization Methodologies for Flavovilloside Research
Chromatographic Techniques for Trace Analysis and Quantitative Profiling
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate mixtures. For a flavonoid glycoside like Flavovilloside, liquid chromatography is the predominant approach.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. advancechemjournal.com It employs a liquid mobile phase to carry a sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases. advancechemjournal.com
For this compound analysis, HPLC is often coupled with a Photodiode Array (PDA) detector. A PDA detector can acquire a full UV-Vis spectrum for each point in the chromatogram. This is particularly useful for flavonoid analysis, as different classes of flavonoids exhibit characteristic absorption maxima (λmax). For instance, a study on flavonoid glycosides from Ventilago denticulata, including this compound, noted that HPLC-PDA could be used to distinguish between 3',4'-dihydroxy flavonoids (like this compound), which have a typical λmax at 356 nm, and 4'-hydroxy flavonoid derivatives with a λmax at 348 nm. mdpi.com
Electrochemical Detectors (ECD) offer another highly sensitive option for HPLC. unt.edumdpi.com These detectors measure the current resulting from the oxidation or reduction of electroactive analytes at an electrode surface. unt.edu Given that flavonoids, as phenolic compounds, are electrochemically active, HPLC-ECD can be a powerful tool for their trace-level detection in various samples. unt.eduprotocols.io
Table 1: Common HPLC Detectors for Flavonoid Analysis
| Detector | Principle of Operation | Advantages for this compound Analysis |
|---|---|---|
| Photodiode Array (PDA) | Measures absorbance across a range of UV-Vis wavelengths simultaneously. | Provides spectral information that aids in compound class identification and peak purity assessment. mdpi.com |
| Electrochemical (ECD) | Measures the current generated by the redox reaction of an analyte. | Offers very high sensitivity for electroactive compounds like phenols, suitable for trace analysis. unt.eduprotocols.io |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution of HPLC technology. It utilizes columns packed with smaller particles (typically less than 2 µm) and operates at much higher pressures (up to 100 MPa or higher) compared to conventional HPLC. eag.comopenaccessjournals.com The primary benefits of UHPLC are a dramatic increase in resolution, higher sensitivity, and significantly faster analysis times. eag.comresearchgate.net This allows for better separation of closely related compounds in a fraction of the time required by traditional HPLC.
In the context of this compound research, UHPLC is integral to modern metabolomics and dereplication workflows. For example, the analysis of antimicrobial constituents from Ventilago denticulata utilized a UHPLC system connected to a mass spectrometer to successfully identify this compound and other related flavonoid glycosides from a crude extract. mdpi.comnih.gov The high efficiency of UHPLC ensures that the narrow peaks are delivered to the detector, maximizing sensitivity and providing the clean separation needed for subsequent mass analysis. researchgate.net
Table 2: Comparison of Typical HPLC and UHPLC System Parameters
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3.5 - 10 µm | < 2 µm |
| Column Internal Diameter | 4.6 mm | 1.0 - 2.1 mm |
| System Pressure | 40-60 MPa (6,000-9,000 psi) | Up to 100 MPa (15,000 psi) or higher |
| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |
| Analysis Time | Slower | Faster |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
Gas Chromatography (GC) is a powerful separation technique, but its application is generally limited to thermally stable and volatile compounds. openaccessjournals.com this compound, being a large, polar, and non-volatile glycoside, is not directly suitable for GC analysis without a chemical derivatization step to increase its volatility. This makes GC a less common choice compared to liquid chromatography for this class of compounds.
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. technologynetworks.com It is a highly efficient technique that requires minimal sample and solvent, making it an environmentally friendly alternative to HPLC for some applications. ufmg.brmdpi.com CE and its variants, such as Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of a wide range of phytochemicals, including polar and ionic compounds. clinicallab.com While CE is a versatile tool for phytochemical analysis, its specific application for the analysis of this compound is not as widely documented in the scientific literature as LC-based methods. ufmg.br
Ultra-High Performance Liquid Chromatography (UHPLC) for enhanced resolution and speed
Advanced Mass Spectrometry for Metabolomics and Dereplication Studies
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic system, it provides unparalleled specificity and sensitivity for compound identification.
The hyphenation of UHPLC with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) is a state-of-the-art platform for natural product discovery. mdpi.comnih.govresearchgate.net
UHPLC provides high-resolution separation of compounds in a complex mixture. eag.com
Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions from polar molecules like this compound, minimizing in-source fragmentation. unt.edu
Quadrupole Time-of-Flight (QTOF) is a hybrid mass analyzer that offers high mass accuracy (typically below 2 ppm) and high resolution, allowing for the confident determination of elemental compositions. frontiersin.org
Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion of this compound) and fragmenting it to produce a characteristic pattern of product ions, which serves as a structural fingerprint. creative-proteomics.com
This technique is central to dereplication , an approach used to rapidly identify known compounds in an extract at an early stage of research. mdpi.com By comparing the accurate mass, retention time, and MS/MS fragmentation pattern of a compound in the extract against databases and literature, researchers can quickly identify it without performing exhaustive isolation. nih.gov In the study of Ventilago denticulata, UHPLC-ESI-QTOF-MS/MS was used to dereplicate and identify this compound (also named as quercetin (B1663063) 3-rhamninoside) among other antimicrobial agents. mdpi.comnih.govresearchgate.net The fragmentation data was key, as rhamnose-containing glycosides like this compound were observed to produce a characteristic oxonium fragment ion at m/z 129. mdpi.com
Molecular networking is a bioinformatic approach that organizes MS/MS data by grouping compounds with similar fragmentation patterns into clusters. This allows for the visualization of entire families of related compounds within an extract, facilitating the identification of new analogues of known compounds like this compound. mdpi.com
Table 3: Mass Spectrometric Data for this compound Identification
| Compound | Technique | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) | Source |
|---|
| This compound | UHPLC-ESI-QTOF-MS/MS | 447.09 | 301.03 (aglycone), 273.04, 178.99, 151.00 | mdpi.com |
In tandem mass spectrometry-based metabolomics, data can be acquired using two primary strategies: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Data-Dependent Acquisition (DDA) : In this mode, the mass spectrometer performs a survey scan (MS1) to detect all ions present at a given time. creative-proteomics.com It then intelligently selects the most abundant or intense precursor ions (e.g., the "top N" ions) from the MS1 scan and subjects them to fragmentation to acquire MS/MS spectra. frontiersin.org DDA is excellent for discovery and identification, as it generates high-quality, clean MS/MS spectra for the most abundant compounds. technologynetworks.com However, because the selection is dependent on intensity, it can miss lower-abundance compounds, and the selection process can be somewhat stochastic, leading to missing values across different sample runs. thermofisher.com
Data-Independent Acquisition (DIA) : In contrast, DIA is a more comprehensive approach where the instrument systematically fragments all ions within predefined m/z windows across the entire mass range. wikipedia.org This is achieved without prior selection of specific precursor ions. creative-proteomics.com The resulting MS/MS spectra are highly complex and contain fragments from all precursors within that window, requiring sophisticated software algorithms for data deconvolution and analysis. wikipedia.org The major advantage of DIA is its comprehensive nature, providing a more complete record of all fragmentable compounds in a sample and improving reproducibility, which is beneficial for quantitative studies. thermofisher.comwikipedia.org
Both DDA and DIA are powerful strategies that can be applied in the UHPLC-MS/MS analysis of complex extracts containing this compound. DDA is often used for initial dereplication and identification, while DIA is increasingly used for comprehensive quantitative profiling.
Table 4: Comparison of DDA and DIA Strategies
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
|---|---|---|
| Precursor Selection | Selects a predefined number of the most intense ions. | Fragments all ions within specified m/z windows. |
| MS/MS Spectra | Cleaner, easier to interpret. | Complex, multiplexed spectra requiring deconvolution. |
| Data Completeness | Biased towards high-abundance ions; may have missing values. | More comprehensive data on low-abundance ions; fewer missing values. |
| Primary Use Case | Qualitative identification, discovery metabolomics. | Quantitative analysis, comprehensive profiling. |
| Data Analysis | Simpler, often uses database searching. | Computationally intensive, requires spectral libraries or advanced algorithms. |
UHPLC-ESI-QTOF-MS/MS for Compound Identification and Molecular Networking
Integrated Analytical Platforms for Comprehensive Characterization
The comprehensive characterization of natural products like this compound, often found in complex plant matrices, necessitates the use of integrated analytical platforms. These platforms combine advanced separation and spectroscopic techniques to provide a wealth of chemical information that is unattainable with single-instrument approaches. By linking different analytical modalities, researchers can achieve efficient separation, sensitive detection, and unambiguous structure elucidation of target compounds directly from intricate mixtures. This integrated approach is fundamental in natural product chemistry for accelerating the process from initial discovery to detailed characterization.
Hyphenated Techniques (e.g., LC-NMR, LC-MS-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in phytochemical analysis. nih.gov The combination of liquid chromatography (LC) for separation with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) for identification provides a direct and detailed chemical profile of complex samples. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone of separation science, widely used for the qualitative and quantitative analysis of compounds in natural product extracts. nih.gov When coupled with detectors like mass spectrometry, it becomes a formidable tool for rapid analysis. Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) has been instrumental in the tentative identification of this compound from plant extracts. akjournals.comnih.gov In a study on Lagopsis supina, UPLC-MS analysis identified this compound based on its retention time and mass spectrometric data, recording its deprotonated molecule [M-H]⁻ at an m/z of 755.2026, corresponding to the molecular formula C₃₃H₄₀O₂₀. nih.gov Similarly, UHPLC-ESI-QTOF-MS/MS-based molecular networking has been used as a dereplication strategy to tentatively identify this compound in Ventilago denticulata. mdpi.com
The primary benefits of LC-MS in this compound research include:
High Sensitivity and Speed: It allows for the rapid detection of trace amounts of the compound in a crude extract. nih.gov
Mass Information: It provides accurate mass measurements and fragmentation patterns, which are crucial for preliminary identification and structural alerts. akjournals.commdpi.com For instance, the fragmentation of rhamnose-containing compounds like this compound can yield specific oxonium ions, confirming the presence of the sugar moiety. mdpi.comresearchgate.net
While LC-MS is highly sensitive, LC-NMR is unparalleled for providing complete structural elucidation of unknown compounds or for confirming the structure of known ones without the need for isolation. researchgate.netamazonaws.com In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR probe, allowing spectra to be acquired for each separated peak. slideshare.net This technique is particularly advantageous for differentiating between isomers, which may have identical mass spectra but distinct NMR profiles. amazonaws.com
The integration of both MS and NMR detectors in an LC-MS-NMR system offers the most comprehensive online analysis. This triple-hyphenation provides parallel data streams: retention time from LC, mass-to-charge ratio and fragmentation from MS, and detailed structural connectivity from NMR, all from a single chromatographic run. nih.gov This synergy is especially powerful for the analysis of novel natural products or complex mixtures where reference standards are unavailable. researchgate.net
Table 1: Mass Spectrometry Data for this compound Identification
| Compound Name | Retention Time (min) | Molecular Formula | Ion Type | Observed m/z | Plant Source | Reference |
|---|---|---|---|---|---|---|
| This compound | 7.786 | C₃₃H₄₀O₂₀ | [M-H]⁻ | 755.2026 | Lagopsis supina | nih.gov |
Automation and High-Throughput Screening in Analytical Chemistry
Automation and High-Throughput Screening (HTS) have transformed analytical chemistry, particularly in the field of drug discovery and natural product research. solubilityofthings.comdispendix.com These technologies employ robotics, automated liquid handling systems, and advanced data processing software to dramatically increase the efficiency, speed, and reproducibility of experimental workflows. solubilityofthings.comllnl.gov
In the context of this compound research, automation can be applied to nearly every stage of the analytical process:
Sample Preparation: Automated systems can perform extraction, filtration, and dilution of numerous plant samples, minimizing human error and improving consistency. solubilityofthings.com
Data Acquisition: Automated injection and sequential analysis using platforms like LC-MS or LC-NMR allow for around-the-clock operation, significantly increasing sample throughput. researchgate.netslideshare.net
Data Analysis: Sophisticated software can automatically process raw data, identify peaks, compare them against databases, and flag compounds of interest, such as this compound, for further review. dispendix.com
High-Throughput Screening (HTS) allows for the rapid evaluation of vast libraries of compounds or extracts for a specific biological activity. solubilityofthings.com This is particularly relevant for natural products like this compound, which may be present in many different plant species or fractions. An HTS workflow could be designed to rapidly screen hundreds of plant extracts to identify those containing this compound or related flavonoids. pharmtech.com This is achieved by miniaturizing assays into microplate formats (e.g., 96-well or 384-well plates) and using automated plate readers for detection. pharmtech.comnih.gov
The integration of HTS with analytical techniques creates a powerful platform for function-based screening. For example, extracts could first be screened in a high-throughput assay for a desired biological effect (e.g., antioxidant, anti-inflammatory activity). nih.gov The "active" extracts can then be immediately channeled into an automated LC-MS system for chemical profiling and identification of the compounds responsible for the activity, a process known as activity-guided fractionation. This approach accelerates the discovery of functional metabolites like this compound and links their chemical presence directly to a biological outcome, streamlining the path from initial hit to lead compound identification. dispendix.compharmtech.com
Future Research Directions and Methodological Innovations in Flavovilloside Studies
Development of Novel Synthetic Routes for Complex Glycosidic Analogs
The intricate structure of Flavovilloside, featuring a quercetin (B1663063) aglycone linked to a trisaccharide chain, poses significant challenges to chemical synthesis. The development of novel and efficient synthetic routes is paramount for producing sufficient quantities for extensive research and for creating structural analogs to explore structure-activity relationships.
Future synthetic strategies will likely focus on:
Orthogonal Protecting Groups: The synthesis of complex oligosaccharides requires a sophisticated selection of protecting groups for the numerous hydroxyl functions on the sugar moieties. Future research will explore novel protecting group strategies that allow for selective deprotection at specific positions, enabling precise control over glycosidic bond formation and the regioselective attachment to the flavonoid core.
Enzymatic and Chemo-enzymatic Synthesis: Harnessing the specificity of enzymes, such as glycosyltransferases, offers a green and highly selective alternative to purely chemical methods. Chemo-enzymatic approaches, which combine chemical synthesis of key intermediates with enzymatic glycosylation steps, can overcome many of the challenges associated with regioselectivity and stereoselectivity. This could involve using engineered enzymes to catalyze the formation of the specific glycosidic linkages found in this compound.
Automated Glycan Assembly: Drawing inspiration from automated peptide and oligonucleotide synthesis, the development of automated platforms for oligosaccharide synthesis could revolutionize the production of complex glycosides like this compound. These systems would enable the rapid and systematic synthesis of a library of analogs with variations in the sugar chain, facilitating a deeper understanding of their biological functions.
Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation (non-human)
To decipher the molecular mechanisms underlying the biological activities of this compound, researchers are moving beyond simple 2D cell cultures to more physiologically relevant model systems. These advanced non-human models can better mimic the complex cellular environments found in living organisms. mdpi.com
Key methodological innovations in this area include:
Three-Dimensional (3D) Spheroid and Organoid Cultures: 3D models, such as liver spheroids or intestinal organoids, provide a more accurate representation of tissue architecture and cell-cell interactions compared to monolayer cultures. mdpi.com For instance, studying this compound in a liver organoid model derived from murine stem cells could offer insights into its metabolism and potential hepatoprotective effects by recapitulating the complex interplay between hepatocytes and other liver cell types. researchgate.net
Ex Vivo Tissue Explants: The use of fresh tissue slices from animal models, such as precision-cut lung or spleen slices, allows for the study of this compound's effects in the context of an intact tissue microenvironment. For example, an ex vivo model using murine splenocytes could be employed to investigate the immunomodulatory effects of this compound by measuring the proliferation of T- and B-cells following mitogen stimulation. nih.gov
Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that contain living cells in continuously perfused microchambers, simulating the physiology of a human organ or organ system. mdpi.com An "intestine-on-a-chip" model could be used to study the absorption, metabolism, and transport of this compound across the intestinal barrier, providing crucial data that is often difficult to obtain from traditional models.
These advanced models are critical for bridging the gap between basic biochemical assays and whole-animal studies, providing a more refined understanding of this compound's mechanism of action. frontiersin.org
Integration of Multi-Omics Data (Proteomics, Transcriptomics, Metabolomics) for Systems-Level Understanding
A systems-level understanding of how this compound affects biological processes requires the integration of multiple "omics" datasets. d-nb.infotechnologynetworks.com This approach moves beyond a single-target focus to provide a holistic view of the cellular response to the compound. biocommons.org.au
Transcriptomics: RNA-sequencing (RNA-seq) can reveal global changes in gene expression in cells or tissues treated with this compound. nih.gov This can help identify entire pathways and biological processes that are modulated by the compound, offering clues to its mechanism of action. kjpp.net For example, transcriptomic analysis of macrophages treated with this compound could reveal the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory signaling pathways.
Proteomics: Proteomic analyses, often using techniques like tandem mass tag (TMT)-based quantification, identify and quantify thousands of proteins, providing a direct snapshot of the cellular machinery. researchgate.net This can validate transcriptomic findings and uncover post-translational modifications that are crucial for protein function but invisible at the gene expression level. researchgate.net
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal downstream functional changes resulting from this compound treatment. mdpi.com For instance, liquid chromatography-mass spectrometry (LC-MS) based metabolomics could identify shifts in cellular energy metabolism or lipid profiles, connecting the compound's effects to functional physiological outcomes. researchgate.net
Integrating these omics layers allows researchers to construct comprehensive models of this compound's biological effects, connecting initial protein targets to downstream changes in gene expression and metabolic function. genome.gov
Table 1: Application of Multi-Omics Approaches in this compound Research
| Omics Technology | Research Question | Potential Findings |
|---|---|---|
| Transcriptomics (RNA-seq) | Which genes and pathways are affected by this compound? | Identification of differentially expressed genes related to inflammation, oxidative stress, or other cellular processes. nih.govnih.gov |
| Proteomics (e.g., TMT, SILAC) | How does this compound alter the cellular protein landscape? | Quantification of protein expression changes and identification of post-translational modifications that confirm and complement transcriptomic data. researchgate.net |
| Metabolomics (LC-MS, NMR) | What are the functional metabolic consequences of this compound exposure? | Detection of changes in endogenous metabolite levels, revealing impacts on pathways like energy metabolism, amino acid synthesis, or lipid profiles. mdpi.comresearchgate.net |
Challenges in the Isolation and Sustainable Sourcing of Rare this compound Derivatives
While this compound itself has been identified, the discovery of novel, rare derivatives from natural sources is hampered by significant challenges related to both isolation and sustainability.
Complex Phytochemical Matrix: this compound is found in plants that contain a vast array of structurally similar flavonoids and other glycosides. researchgate.net Separating these compounds is a major chromatographic challenge, often requiring multiple, time-consuming purification steps. The structural similarity between derivatives, perhaps differing by a single hydroxyl group or sugar moiety, makes their resolution and purification particularly difficult.
Dereplication and Rediscovery: A significant hurdle in natural product discovery is the re-isolation of known compounds. Modern techniques like dereplication, which use LC-MS/MS-based molecular networking, are crucial for rapidly identifying known compounds like this compound in crude extracts. nih.gov This allows researchers to focus their efforts on isolating genuinely new or rare derivatives, but it requires sophisticated instrumentation and databases. nih.govresearchgate.net
Sustainable Sourcing: The natural sources of this compound, such as Patrinia species, may not be abundant or may be difficult to cultivate. nih.gov Over-harvesting of wild plants to obtain small quantities of a rare compound is not sustainable and can threaten biodiversity. Future research must therefore focus on developing sustainable sources, such as:
Plant Cell Culture: Cultivating plant cells in bioreactors could provide a controlled and sustainable source of this compound and its derivatives, independent of geographical location or season.
Metabolic Engineering: Genetically modifying microorganisms (like yeast or E. coli) or plants to produce high yields of specific flavonoid glycosides offers a promising avenue for sustainable production.
Exploration of New Computational Tools for Predictive Modeling and Target Identification
Computational tools are becoming indispensable for accelerating research by predicting the biological activities and molecular targets of compounds like this compound, thereby guiding and prioritizing experimental work. alliedacademies.orgnumberanalytics.com
Molecular Docking and Dynamics: These structure-based methods simulate the interaction between this compound and potential protein targets. By predicting the binding affinity and mode of interaction, researchers can screen large virtual libraries of proteins to identify the most likely biological targets. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. alliedacademies.org By training machine learning algorithms on datasets of known active and inactive compounds, researchers can develop models that predict the activity of new this compound analogs before they are synthesized. nih.gov This helps in designing more potent and selective compounds.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential 3D arrangement of features necessary for biological activity. These models can be used to screen large databases of chemical compounds to identify novel molecules, including potential this compound analogs, that are likely to be active. nih.gov
Knowledge Graphs and Systems Biology Modeling: Integrating experimental data into large-scale knowledge graphs can help map the complex relationships between compounds, proteins, pathways, and diseases. sandboxaq.com These models can be used to generate new hypotheses about the mechanisms of this compound and predict its effects on complex biological networks.
Table 2: Computational Tools for this compound Research
| Computational Tool | Purpose | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identify potential protein targets for this compound by screening against a library of protein structures. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the predicted this compound-protein complex. |
| QSAR/Machine Learning | Correlates chemical structure with biological activity. | Predict the biological activity of novel, unsynthesized this compound analogs. alliedacademies.orgnih.gov |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Perform virtual screening to find other compounds with similar activity profiles. nih.gov |
| Knowledge Graphs | Integrates and visualizes complex biological data and relationships. | Generate new hypotheses about this compound's mechanism of action by analyzing its connections within biological networks. sandboxaq.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
